Cas no 856437-43-9 (Pyridine-2-carboxylic acid (2-piperazin-1-yl-ethyl)-amide)
Pyridine-2-carboxylic acid (2-piperazin-1-yl-ethyl)-amide Chemical and Physical Properties
Names and Identifiers
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- Pyridine-2-carboxylic acid (2-piperazin-1-yl-ethyl)-amide
- CHEMBL1621982
- CBKinase1_005921
- N-(2-piperazin-1-ylethyl)pyridine-2-carboxamide
- 856437-43-9
- CBKinase1_018321
- BRD-K81004146-300-01-8
- AKOS000648447
- N-(2-(Piperazin-1-yl)ethyl)picolinamide
- STL490232
- N-[2-(piperazin-1-yl)ethyl]pyridine-2-carboxamide
- DB-298931
-
- MDL: MFCD04481105
- Inchi: 1S/C12H18N4O/c17-12(11-3-1-2-4-14-11)15-7-10-16-8-5-13-6-9-16/h1-4,13H,5-10H2,(H,15,17)
- InChI Key: VOOXYDHHAXCARM-UHFFFAOYSA-N
- SMILES: O=C(C1C=CC=CN=1)NCCN1CCNCC1
Computed Properties
- Exact Mass: 234.14806121g/mol
- Monoisotopic Mass: 234.14806121g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 5
- Complexity: 241
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.2
- Topological Polar Surface Area: 57.3Ų
Pyridine-2-carboxylic acid (2-piperazin-1-yl-ethyl)-amide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM376666-1g |
N-[2-(piperazin-1-yl)ethyl]pyridine-2-carboxamide |
856437-43-9 | CM376666 | 1g |
$260 | 2022-08-31 | |
| Chemenu | CM376666-5g |
N-[2-(piperazin-1-yl)ethyl]pyridine-2-carboxamide |
856437-43-9 | CM376666 | 5g |
$701 | 2022-08-31 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 2129518-5g |
N-(2-(Piperazin-1-yl)ethyl)picolinamide |
856437-43-9 | 97% | 5g |
¥5829.00 | 2024-07-28 |
Pyridine-2-carboxylic acid (2-piperazin-1-yl-ethyl)-amide Related Literature
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
Additional information on Pyridine-2-carboxylic acid (2-piperazin-1-yl-ethyl)-amide
Pyridine-2-carboxylic acid (2-piperazin-1-yl-ethyl)-amide: A Comprehensive Overview
Pyridine-2-carboxylic acid (2-piperazin-1-yl-ethyl)-amide, with the CAS number 856437-43-9, is a significant compound in the field of pharmaceutical chemistry. This compound has garnered considerable attention due to its unique structural properties and potential applications in drug development. The molecular structure of Pyridine-2-carboxylic acid (2-piperazin-1-yl-ethyl)-amide combines a pyridine ring with a carboxylic acid group and a piperazine moiety, which contributes to its versatile reactivity and biological activity.
The synthesis of Pyridine-2-carboxylic acid (2-piperazin-1-yl-ethyl)-amide involves a series of well-defined chemical transformations. The process typically begins with the functionalization of the pyridine ring, followed by the introduction of the piperazine side chain. Advanced synthetic methodologies, such as nucleophilic substitution and condensation reactions, are employed to achieve the desired structure with high precision. These synthetic routes highlight the compound's importance in fine chemical synthesis and its potential for further derivatization.
In recent years, Pyridine-2-carboxylic acid (2-piperazin-1-yl-ethyl)-amide has been explored for its pharmacological properties. Studies have demonstrated its potential as a scaffold for developing novel therapeutic agents. The presence of both the pyridine and piperazine moieties in its structure suggests that it may exhibit interactions with various biological targets, making it a valuable candidate for drug discovery programs. Specifically, research has focused on its potential applications in treating neurological disorders, where the piperazine moiety is known to enhance binding affinity to certain neurotransmitter receptors.
The pharmacokinetic profile of Pyridine-2-carboxylic acid (2-piperazin-1-yl-ethyl)-amide is another area of active investigation. Preliminary studies indicate that this compound exhibits favorable solubility and metabolic stability, which are critical factors for its clinical efficacy. Additionally, its structural features suggest that it may have a reduced propensity for off-target effects, thereby improving overall therapeutic safety. These attributes make it an attractive candidate for further development into a lead compound for new drugs.
Recent advancements in computational chemistry have also contributed to the understanding of Pyridine-2-carboxylic acid (2-piperazin-1-yl-ethyl)-amide. Molecular modeling studies have provided insights into its binding interactions with biological targets, helping researchers optimize its structure for enhanced potency and selectivity. These computational approaches are complemented by experimental validations, ensuring a robust framework for drug development.
The role of Pyridine-2-carboxylic acid (2-piperazin-1-yl-ethyl)-amide in medicinal chemistry extends beyond its use as an intermediate. It serves as a building block for more complex molecules, enabling the synthesis of derivatives with tailored biological activities. This versatility underscores its importance in the pharmaceutical industry and highlights the need for continued research into its applications.
In conclusion, Pyridine-2-carboxylic acid (2-piperazin-1-yl-ethyl)-amide, identified by the CAS number 856437-43-9, is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features, combined with promising pharmacological properties, make it a valuable asset in the quest for novel therapeutic agents. As research progresses, further insights into its applications and mechanisms of action are expected to emerge, solidifying its role as a key compound in modern drug discovery.
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